molecular formula C21H17N3O3S B2920486 N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide CAS No. 702664-27-5

N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2920486
CAS No.: 702664-27-5
M. Wt: 391.45
InChI Key: GFNIGVWZMSJNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-1,2-dihydropyrimidinone moiety. The structure includes a phenylacetamide group substituted with a benzyl group at the nitrogen atom. This compound is of interest due to its structural similarity to anti-inflammatory and COX-2 inhibitory agents reported in the literature .

Properties

IUPAC Name

N-benzyl-2-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-18(22-13-15-4-2-1-3-5-15)12-14-6-8-16(9-7-14)24-20(26)19-17(10-11-28-19)23-21(24)27/h1-11H,12-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNIGVWZMSJNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name/ID Core Structure Substituents/Linkers Biological Activity Key Findings References
Target Compound Thieno[3,2-d]pyrimidine Phenylacetamide with N-benzyl group Inferred: Anti-inflammatory, COX-2 inhibition Structural analogy suggests potential COX-2 inhibition; lacks direct activity data. N/A
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno[3,2-d]pyrimidinone Varied sulphonamide thio groups (e.g., methyl, cyclohexyl) Anti-inflammatory, COX-2 inhibition Compounds 1, 2, 4, 8, 9, 10 inhibited COX-2, iNOS, and ICAM-1 in vitro .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidine-thioether Pyrimidin-2-yl thio group, N-benzyl acetamide Not explicitly stated Synthesized with 66% yield; characterized by NMR (δ 12.50 for NH) .
N-benzyl-4-((1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl)cyclohexanecarboxamide Thieno[3,2-d]pyrimidine Cyclohexanecarboxamide linker, dual benzyl groups No activity data Higher molecular weight (487.6 g/mol) may influence solubility and bioavailability .

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the benzothieno[3,2-d]pyrimidinone derivatives in , which incorporate a benzene ring fused to the thiophene. The dioxo-1,2-dihydropyrimidinone moiety in the target compound is analogous to the 4-oxo group in ’s derivatives, a feature critical for hydrogen bonding with COX-2’s active site .

Substituent Effects :

  • The N-benzyl acetamide group in the target compound contrasts with the sulphonamide thioether groups in ’s active compounds. Sulphonamides are more polar, which may enhance solubility but reduce membrane permeability compared to the lipophilic benzyl group .
  • In , the pyrimidin-2-yl thioether linkage (vs. the target’s phenyl linker) introduces a sulfur atom that could influence redox activity or metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thieno[3,2-d]pyrimidine intermediate with a benzyl-substituted phenylacetamide, analogous to methods in and (e.g., nucleophilic substitution or amide bond formation) . ’s compound (mp 196°C) and the target compound may share similar crystallinity due to aromatic stacking, though melting points are unavailable for direct comparison .

However, the absence of a sulphonamide group—a common pharmacophore in COX-2 inhibitors like celecoxib—may reduce potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core followed by functionalization. For example, coupling reactions (e.g., amide bond formation via activated esters or carbodiimide chemistry) are used to attach the N-benzylacetamide moiety to the pyrimidine ring. Key steps include:

  • Core synthesis : Cyclization of thiophene derivatives with urea or thiourea to form the dihydrothienopyrimidinone scaffold .
  • Substituent introduction : Buchwald-Hartwig amination or nucleophilic aromatic substitution for aryl group attachment .
  • Purification : Column chromatography (silica gel) and recrystallization (using ethanol or DCM/hexane) to achieve >95% purity .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., δ 7.58 ppm for aromatic protons, δ 2.03 ppm for methyl groups) .
  • Mass spectrometry : LC-MS (e.g., m/z 376.0 [M+H]+^+) to confirm molecular weight .
  • X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in studies of boronate-containing analogs .

Q. What is the role of the N-benzyl group and thienopyrimidinone core in biological activity?

  • Methodological Answer : The N-benzyl group enhances lipophilicity and target binding via hydrophobic interactions, while the thienopyrimidinone core acts as a kinase-binding pharmacophore. Structure-activity relationship (SAR) studies show that replacing the pyridine ring with thiazole (e.g., in KX2-391 analogs) reduces Src kinase inhibition, highlighting the importance of heterocyclic electronics .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data for analogs of this compound?

  • Methodological Answer : Contradictory SAR data may arise from off-target effects or assay variability. Strategies include:

  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding modes and identify critical interactions .
  • Orthogonal assays : Validate kinase inhibition (e.g., ATPase activity assays) alongside cellular proliferation assays .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., Src kinase) to visualize binding poses .

Q. What experimental approaches optimize solubility and bioavailability without compromising target affinity?

  • Methodological Answer :

  • Hydrophilic substituents : Introduce morpholinoethoxy or PEGylated groups to improve aqueous solubility (e.g., KX2-391 derivatives with 2-morpholinoethoxy showed enhanced pharmacokinetics) .
  • Prodrug strategies : Mask polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability .
  • Formulation studies : Use cyclodextrin complexes or nanoemulsions to increase dissolution rates .

Q. How should researchers design dose-response studies to evaluate anticancer efficacy in vitro?

  • Methodological Answer :

  • Cell line selection : Use panels of cancer cell lines (e.g., MDA-MB-231 for breast cancer) with varying target expression levels .
  • Dose range : Test concentrations from 1 nM to 10 μM, with 72-hour exposure to capture IC50_{50} values .
  • Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO <0.1%) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation under accelerated conditions (40°C/75% RH) with C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • Forced degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and UV light to identify labile groups .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.